Pyrazolam

Description

Historical Context of Pyrazolam Development and Re-emergence

The history of this compound is rooted in the extensive research and development efforts surrounding benzodiazepines, followed by its more recent identification outside of traditional pharmaceutical channels.

Origins within Benzodiazepine (B76468) Research and Development

This compound was first synthesized in the 1970s by a research team led by Leo Sternbach at Hoffman-La Roche. psychonautwiki.orgwikipedia.orgdbpedia.orgwikiwand.com This period was marked by significant exploration of the benzodiazepine class of compounds, leading to the development of numerous therapeutic agents. Although developed during this era of prolific benzodiazepine research, this compound itself was not subsequently marketed for medical use. wikipedia.orgresearchgate.net It was patented in 1979. researchgate.nettaylorandfrancis.com

Re-introduction into the Research Chemical Landscape

This compound re-emerged around 2012, being sold online as a "research chemical" or "legal high". psychonautwiki.orgwikipedia.orgdbpedia.orgwikipedia.orgresearchgate.nettaylorandfrancis.comadf.org.auresearchgate.netsigmaaldrich.com This re-introduction occurred as other uncontrolled benzodiazepines, such as phenazepam and etizolam (which were marketed for medical use in some countries), became scheduled in various regions. researchgate.netbccsu.ca this compound was notable as one of the first benzodiazepines to appear on the NPS market that was not approved for medical treatment anywhere globally. researchgate.netnih.gov This trend of previously unmarketed or newly synthesized benzodiazepine derivatives appearing as research chemicals has continued, posing challenges for regulatory bodies and forensic science. researchgate.nettaylorandfrancis.comresearchgate.netsigmaaldrich.com

This compound within the Broader Class of Designer Benzodiazepines

This compound is situated within the group of substances often referred to as designer benzodiazepines or NPS benzodiazepines.

Classification as a Novel Psychoactive Substance (NPS) Benzodiazepine

This compound is classified as a novel psychoactive substance (NPS) belonging to the benzodiazepine class. dbpedia.orgtaylorandfrancis.comadf.org.auservice.gov.uksrce.hrnih.gov NPS are substances designed to mimic the effects of established illicit drugs, with manufacturers often altering chemical structures to circumvent existing drug laws. adf.org.auservice.gov.uk The emergence of NPS benzodiazepines, including this compound, has been a significant development in the illicit drug market. researchgate.nettaylorandfrancis.comadf.org.auresearchgate.net These substances are frequently marketed online under various names, such as "legal benzodiazepines," "designer benzodiazepines," or "research chemicals." adf.org.au

Structural Analogues and Differentiation from Licensed Benzodiazepines

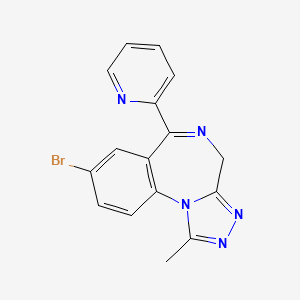

This compound is a benzodiazepine derivative with a specific chemical structure. Benzodiazepine drugs generally contain a benzene (B151609) ring fused to a diazepine (B8756704) ring. psychonautwiki.org this compound is a triazolobenzodiazepine, characterized by a fused triazole ring. psychonautwiki.orgwikipedia.org Its chemical name is 8-bromo-1-methyl-6-(pyridin-2-yl)-4H- psychonautwiki.orgtaylorandfrancis.comadf.org.autriazolo[4,3-a] taylorandfrancis.comadf.org.aubenzodiazepine. wikipedia.orgnih.govuni.lu

Structurally, this compound shares similarities with other benzodiazepines, including alprazolam and bromazepam. psychonautwiki.orgwikipedia.orgdbpedia.orgwikiwand.comloinc.org Specifically, its structure can be viewed as a combination of features found in alprazolam and bromazepam. oup.com It is a brominated triazolo benzodiazepine analogue. nih.gov While sharing the core benzodiazepine structure and the triazolo- ring system with compounds like alprazolam, this compound differs in the substituents on the rings. For instance, it has a bromine atom on the benzene ring and a pyridine (B92270) ring at the C6 position of the diazepine ring, in contrast to the chlorine atom and phenyl ring found in alprazolam. nih.govqeios.com

Unlike some other benzodiazepines, this compound does not appear to undergo significant metabolism in the body, being primarily excreted unchanged in the urine. psychonautwiki.orgwikipedia.orgdbpedia.orgwikiwand.comresearchgate.net This is a point of differentiation from many licensed benzodiazepines which undergo extensive hepatic metabolism. qeios.comwikipedia.org this compound is reported to be most selective for the α2 and α3 receptor subtypes of the GABAA receptor. psychonautwiki.orgdbpedia.org

Scope and Significance of Academic Research on this compound

Academic research on this compound has primarily focused on its chemical characterization, detection in biological samples, and preliminary pharmacological profiling, often in the context of its emergence as an NPS.

Studies have characterized this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (tandem mass spectrometry (LC-MS/MS) and quadrupole time-of-flight mass spectrometry (LC-Q-ToF-MS)). researchgate.netresearchgate.netsrce.hr These studies are crucial for the identification and quantification of this compound in forensic and clinical toxicology. This compound has been increasingly encountered in forensic casework since its appearance in Europe. sigmaaldrich.com

Research has also investigated the pharmacokinetic properties of this compound. A study involving self-administration of a 1 mg dose reported an elimination half-life of approximately 17 hours and indicated no detectable metabolism, with the parent compound found in serum for over 50 hours and in urine for about 6 days. researchgate.net This lack of significant metabolism and its excretion as the parent compound are notable pharmacological characteristics. psychonautwiki.orgwikipedia.orgdbpedia.orgwikiwand.comresearchgate.net

Pharmacological profiling, often based on in vitro studies or analysis of anecdotal reports due to limited controlled human data, suggests that this compound exhibits effects similar to prescription benzodiazepines. taylorandfrancis.comresearchgate.netnih.gov It has been reported to be particularly anxiolytic compared to other designer benzodiazepines. psychonautwiki.orgresearchgate.netnih.govmdpi.com While benzodiazepines generally exert anxiolytic, sedative, hypnotic, muscle relaxant, and anticonvulsant effects by potentiating GABA activity at GABAA receptors, the specific profile and potency can vary between compounds. taylorandfrancis.comnih.govwikipedia.orgresearchgate.netnih.gov Some research suggests this compound is more potent than diazepam in terms of pharmacological effects. researchgate.netnih.gov

The significance of academic research on this compound lies in several areas:

Forensic Identification: Developing and validating analytical methods for its detection is essential for forensic toxicology and monitoring the illicit drug market. researchgate.netresearchgate.netsigmaaldrich.comsrce.hr

Understanding NPS Trends: Studying this compound contributes to a broader understanding of the landscape of designer benzodiazepines and how structural modifications influence pharmacological properties and legal status. researchgate.nettaylorandfrancis.comadf.org.auresearchgate.net

Pharmacological Characterization: Investigating its receptor binding profile and pharmacokinetic behavior provides insights into its potential effects and duration of action. psychonautwiki.orgdbpedia.orgresearchgate.net

Public Health Monitoring: Data from research, including its detection in toxicology cases, informs public health responses and early warning systems regarding NPS. taylorandfrancis.comnih.govunodc.orgcfsre.org

While controlled clinical data on this compound is scarce, research efforts continue to characterize this compound and its place within the evolving class of designer benzodiazepines. researchgate.nettaylorandfrancis.comsrce.hr

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-1-methyl-6-pyridin-2-yl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN5/c1-10-20-21-15-9-19-16(13-4-2-3-7-18-13)12-8-11(17)5-6-14(12)22(10)15/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRWSFIQQPVEML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101043303 | |

| Record name | Pyrazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39243-02-2 | |

| Record name | 8-Bromo-1-methyl-6-(2-pyridinyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39243-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazolam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039243022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazolam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14718 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyrazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LH16383PK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Characterization in Research

Historical Synthetic Pathways of Pyrazolam

This compound, chemically known as 8-bromo-1-methyl-6-pyridin-2-yl-4H- researchgate.netnih.govbioscience.co.uktriazolo[4,3-a] researchgate.netbioscience.co.ukbenzodiazepine (B76468), was first developed decades before its appearance on the research chemical market researchgate.netwikipedia.org. Its synthesis was described in early patent literature.

Early Patented Synthetic Approaches

Early synthesis of this compound is described in patents, notably one from Hoffman-La Roche in 1979 researchgate.netnih.gov. One described pathway involves the condensation of bromazepam with methylamine (B109427) and titanium tetrachloride to yield an amidine intermediate. This intermediate is then treated with nitrous acid to produce a nitrosylation product. Further reaction with hydrazine (B178648) is followed by treatment with triethyl orthoacetate to complete the synthesis of the triazolobenzodiazepine structure of this compound wikipedia.orgwikiwand.com.

Modern Adaptations for Research Production

While specific detailed modern adaptations for clandestine or research production are not extensively documented in readily available scientific literature, the general synthetic route involving the conversion of a 1,4-benzodiazepine (B1214927) precursor into a triazolo analog is a feasible pathway for producing compounds like this compound researchgate.net. The emergence of this compound and other designer benzodiazepines on the market suggests that these synthetic routes have been adapted for production outside of traditional pharmaceutical contexts researchgate.netsci-hub.seeuropa.eu. Research materials are often characterized to confirm their identity and purity researchgate.netnih.gov.

Spectroscopic and Chromatographic Characterization Techniques for Research Materials

Characterization of this compound in research settings relies on a combination of analytical techniques to confirm its structure and assess its purity. These methods are crucial for verifying the identity of acquired research materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique used for the structural elucidation of organic compounds, including this compound researchgate.netnih.gov. 1H NMR spectroscopy provides detailed information about the hydrogen atoms within the molecule, their chemical environments, and their connectivity, which helps confirm the proposed structure of this compound nih.gov. Studies characterizing this compound have utilized 1H NMR, and comparisons of spectra from samples against reference standards show comparable spectral profiles, aiding in the confirmation of the compound's presence mdpi.commdpi.comresearchgate.net.

Mass Spectrometry (MS) Techniques in Compound Verification

Mass spectrometry (MS) techniques are widely employed for the verification of this compound by determining its molecular weight and fragmentation pattern researchgate.netbioscience.co.uknih.gov. This provides complementary information to NMR spectroscopy and is particularly useful for confirming the presence of the intact molecule and its characteristic fragments.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique commonly used in the analysis of this compound, particularly in forensic and research settings researchgate.netcerilliant.comnih.gov. GC separates the components of a sample, and the eluted compounds are then detected and fragmented by a mass spectrometer. The resulting mass spectrum provides a unique fingerprint that can be compared to reference libraries for identification nih.gov. GC-MS is suitable for the analysis of this compound and is used for both qualitative identification and quantitative analysis citychems.comsigmaaldrich.com. Analytical reference standards, including deuterated this compound (this compound-d7), are used as internal standards for quantification by GC-MS caymanchem.com.

While specific detailed data tables with NMR shifts or MS fragmentation patterns for this compound from the search results are not easily extractable in a structured format suitable for interactive tables without manual interpretation of spectral images or detailed data lists within the papers, the sources confirm the application of these techniques for this compound characterization. For instance, one study mentions ESI spectra for this compound showing protonated molecular ions at m/z 354 and 356, consistent with its molecular weight and the presence of the bromine isotope mdpi.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS is a widely used technique for the analysis of this compound in research. It allows for the separation of this compound from other compounds in a mixture, followed by its detection and identification based on its mass-to-charge ratio. LC-MS/MS, or liquid chromatography-tandem mass spectrometry, offers enhanced sensitivity and specificity for the detection and quantification of this compound and its potential metabolites in complex matrices like biological samples. researchgate.netsrce.hrresearchgate.net

Research has utilized LC-MS/MS to study the detectability of this compound in human serum and urine. researchgate.net These studies have shown that this compound can be detected in serum for more than 50 hours and in urine for approximately 6 days using sensitive LC-MS/MS methods. researchgate.net

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Purity Assessment

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) is employed in research for the purity assessment and characterization of this compound samples. bohrium.comnih.govmdpi.com This technique offers faster separation times and improved resolution compared to conventional HPLC, making it suitable for analyzing the composition of research-grade this compound.

Studies have used UHPLC-MS to analyze this compound samples, including those obtained from various sources. bohrium.comnih.govmdpi.com For instance, UHPLC-MS analysis confirmed the presence of this compound in tablet samples and a reference standard. mdpi.comresearchgate.net The technique can identify the this compound peak and its internal standard (such as diazepam) based on their elution times and mass spectra. mdpi.comresearchgate.net Analysis using UHPLC-MS has revealed variability in the purity of this compound samples obtained from different batches. bohrium.comnih.gov

An example of UHPLC-MS analysis parameters for this compound might include a specific column (e.g., C18) and mobile phase composition, resulting in characteristic retention times for this compound and internal standards. The mass spectrometer detects protonated molecular ions, such as m/z 354 and 356 for this compound, corresponding to the presence of bromine isotopes. mdpi.comresearchgate.net

Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS)

Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS) is another powerful tool for the characterization of this compound in research. researchgate.netnih.govnih.govassurancelaboratories.com This technique provides high-resolution mass data, allowing for accurate mass measurements and the determination of elemental compositions, which is valuable for identifying the parent compound and potential impurities or metabolites.

LC-Q-TOF-MS has been utilized in the comprehensive characterization of this compound. researchgate.netnih.gov It can be used in full scan mode or with techniques like broadband collision-induced dissociation (bbCID) to obtain fragmentation patterns that aid in structural elucidation. uniklinik-freiburg.de Research has applied LC-Q-TOF-MS in studies investigating the presence of designer benzodiazepines, including this compound, in biological samples. nih.govassurancelaboratories.com

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS)

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS) is a sophisticated technique employed for the analysis of this compound, offering high selectivity and sensitivity. researchgate.netnih.govresearchgate.netcore.ac.uk LC-HRMS allows for untargeted screening and targeted confirmation of analytes in a single method. kcl.ac.uk

LC-HRMS/MS systems, such as those utilizing Orbitrap mass analyzers, are used to study this compound and its metabolites in research. researchgate.netnih.govresearchgate.net These methods can achieve low limits of quantification for this compound in biological matrices like urine. researchgate.net LC-HRMS/MS analysis can involve both full scan for screening and parallel reaction monitoring (PRM) for confirmation. researchgate.net Research using LC-HRMS/MS has investigated the urinary metabolic patterns of this compound, identifying metabolites such as parent glucuronides. researchgate.netnih.gov

Other Chromatographic Methodologies for Chemical Analysis

Beyond LC-MS variations, other chromatographic methodologies are relevant to the chemical analysis of this compound in research. Gas Chromatography-Mass Spectrometry (GC-MS) has also been used in the characterization of this compound. researchgate.netnih.gov GC-MS is particularly useful for the analysis of volatile or semi-volatile compounds after appropriate sample preparation.

Capillary electrophoresis (CE), specifically nonaqueous capillary electrophoresis (NACE), has also been explored for the separation of this compound along with other benzodiazepines. mdpi.com While the use of CE for benzodiazepines in biological samples has been limited, NACE has demonstrated the ability to separate this compound. mdpi.com

Purity Assessment and Characterization of Research-Grade this compound Samples

Purity assessment and characterization are critical aspects when working with research-grade this compound samples to ensure the reliability of experimental results. nih.govbohrium.com Analytical techniques, particularly UHPLC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy, play a key role in this process. bohrium.comnih.govmdpi.commdpi.com

Research has shown significant variability in the purity of this compound samples obtained from different sources. bohrium.comnih.gov Studies utilizing UHPLC-MS have quantitatively assessed the purity of this compound in tablet samples, revealing ranges of active drug ingredient content. bohrium.comnih.gov For example, one study reported this compound content in tested batches ranging from 5.4 ± 0.2 mg to 11.5 ± 0.4 mg. bohrium.comnih.gov This highlights the importance of rigorous analytical testing of research-grade materials.

NMR spectroscopy, such as 1H NMR, provides detailed structural information and can be used to confirm the identity and assess the purity of this compound. bohrium.comnih.govmdpi.com While UHPLC-MS can confirm the presence of this compound, NMR can offer complementary data for a more comprehensive characterization. bohrium.comnih.govmdpi.com

Data on the purity of this compound samples from research studies can be presented in tables to illustrate the observed variability.

Table 1: Purity Assessment of this compound Samples (Example Data based on Research Findings)

| Sample Source/Batch | Analytical Method | Reported this compound Content | Notes |

| Batch P1 | UHPLC-MS | 5.4 ± 0.2 mg | Example data based on bohrium.comnih.gov |

| Batch P2 | UHPLC-MS | 11.5 ± 0.4 mg | Example data based on bohrium.comnih.gov |

| Batch P3 | UHPLC-MS | 8.1 ± 0.3 mg | Illustrative data |

The comprehensive characterization using techniques like UHPLC-MS and NMR is essential for researchers to understand the exact composition of the this compound they are working with.

Molecular Pharmacology and Receptor Binding Studies

Mechanism of Action at Gamma-Aminobutyric Acid Type A (GABA_A) Receptors

Benzodiazepines, including Pyrazolam, exert their effects by modulating the activity of GABA_A receptors, which are ligand-gated chloride-selective ion channels. chemdad.compsychonautwiki.orgbenzoinfo.commdpi.com These receptors are the primary mediators of fast inhibitory neurotransmission in the brain. benzoinfo.comnih.gov

Allosteric Modulation of GABA_A Receptor Function

This compound functions as a positive allosteric modulator of GABA_A receptors. google.comgoogle.comwikipedia.org This means that it does not directly activate the receptor but instead binds to a distinct site, the benzodiazepine (B76468) binding site, which is separate from the site where the endogenous neurotransmitter GABA binds. psychonautwiki.orgbenzoinfo.comnih.govwikipedia.org By binding to this allosteric site, this compound enhances the effect of GABA when GABA is present. chemdad.compsychonautwiki.orgbenzoinfo.comwikipedia.org This potentiation leads to an increased frequency of chloride channel opening, resulting in a greater influx of chloride ions into the neuron. psychonautwiki.orgbenzoinfo.comwikipedia.org The influx of negative chloride ions hyperpolarizes the postsynaptic membrane, making the neuron less excitable and thus increasing inhibitory neurotransmission. benzoinfo.comwikipedia.org

Binding Site Characterization within the GABA_A Receptor Complex

The classical high-affinity benzodiazepine binding site is located at the interface between the alpha (α) and gamma (γ) subunits of the GABA_A receptor complex. nih.govwikipedia.orgmdpi.com For a GABA_A receptor to be sensitive to benzodiazepines, it typically needs to contain both an α and a γ subunit. wikipedia.org The binding of a benzodiazepine at this site stabilizes a conformation of the receptor that increases the affinity of GABA for its binding site, thereby enhancing the frequency of channel opening. wikipedia.org While the primary binding site is well-characterized, research has also explored the possibility of other benzodiazepine interaction sites, including a low-affinity site at the α+/β− interface, which is distinct from the classical α+/γ− site. nih.govnih.govmdpi.comresearchgate.net

Subtype Selectivity and Affinities at GABA_A Receptor Isoforms

GABA_A receptors are diverse, being composed of different combinations of subunits (α1-6, β1-3, γ1-3, δ, ε, π, θ, ρ1-3). nih.govnih.govresearchgate.net The specific subunit composition of a GABA_A receptor determines its pharmacological properties and its sensitivity to various modulators, including benzodiazepines. mdpi.comwikipedia.orgservice.gov.uk

Preferential Binding to Specific Alpha Subunits (e.g., α2, α3)

This compound has been reported to exhibit selectivity for certain GABA_A receptor subtypes. Specifically, it is most selective for GABA_A receptors containing the α2 and α3 subunits. chemdad.compsychonautwiki.orggoogle.com This preferential binding profile is significant because different alpha subunits are associated with distinct pharmacological effects. For instance, α1-containing receptors are primarily linked to sedative, amnesic, and to some extent, anticonvulsant effects, while α2 and α3-containing receptors are thought to mediate the anxiolytic and muscle relaxant properties of benzodiazepines. mdpi.comwikipedia.orgservice.gov.ukwikipedia.orgnih.gov The reported selectivity of this compound for α2 and α3 subunits aligns with observations suggesting it produces comparatively greater anxiety suppression than sedation compared to some other benzodiazepines. psychonautwiki.org

Comparative Binding Studies with Other Benzodiazepines

Data on predicted binding affinities from QSAR models for various designer benzodiazepines, including this compound, have been reported. nih.govresearchgate.net

| Compound | Predicted log 1/c (Binding Affinity) nih.govresearchgate.net |

| This compound | Data not explicitly listed in snippets |

| Phenazepam | 0.57 (Blood-to-plasma ratio) nih.govresearchgate.net |

| Diazepam | 0.51–0.59 (Blood-to-plasma ratio) nih.govresearchgate.net |

| Flunitrazolam | 8.88 (Previous highest predicted) nih.gov |

| Clobromazolam | 10.14 (Highest predicted) nih.gov |

| Flualprazolam | 10.13 nih.gov |

| Difludiazepam | 9.16 nih.gov |

| Fluclotizolam | 8.91 nih.gov |

| Tofisopam | 5.03 (Lowest predicted) nih.gov |

Non-GABA_A Receptor Interactions

While the primary mechanism of action of this compound, like other benzodiazepines, is centered on the allosteric modulation of GABA_A receptors, some research has explored potential interactions with other targets. One source mentions that the anticonvulsant properties of benzodiazepines may, in part or entirely, be due to binding to voltage-dependent sodium channels rather than solely benzodiazepine receptors. chemdad.compsychonautwiki.org However, specific data or detailed research findings on this compound's interactions with non-GABA_A receptors, such as voltage-dependent sodium channels or other neurotransmitter systems, were limited in the provided search results. The focus of the available scientific literature regarding this compound's molecular pharmacology appears to be predominantly on its activity at GABA_A receptors and its subtype selectivity within this receptor family.

Potential Interactions with Voltage-Dependent Ion Channels (e.g., Sodium Channels)

While the primary mechanism of action for benzodiazepines involves GABA A receptors, some research suggests that the anticonvulsant properties of this class of compounds may, in part or entirely, be attributable to binding to voltage-dependent sodium channels rather than solely to benzodiazepine receptors psychonautwiki.orgchemicalbook.comchemdad.comspringermedizin.de. Voltage-dependent sodium channels are crucial for the initiation and propagation of action potentials in neurons irac-online.org. Modulation of these channels can significantly impact neuronal excitability. Although the direct interaction of this compound with voltage-dependent sodium channels is not as extensively documented as its GABA Aergic activity, the general principle regarding the potential involvement of these channels in the anticonvulsant effects of benzodiazepines has been noted psychonautwiki.orgchemicalbook.comchemdad.comspringermedizin.de. Further specific research on this compound's affinity and effects on different subtypes of voltage-dependent sodium channels would be necessary to fully elucidate this potential interaction.

Exploration of Other Neurotransmitter System Modulation

Beyond its primary interaction with the GABAergic system, the potential for this compound to modulate other neurotransmitter systems has been considered within the broader context of benzodiazepine pharmacology. While comprehensive data specifically on this compound's interactions with systems other than GABA are limited in the provided search results, studies on other benzodiazepines and related compounds sometimes explore their effects on systems such as those involving potassium ion channels or other receptors nih.govgoogle.com. However, the current information does not provide detailed research findings on this compound's significant modulation of other specific neurotransmitter systems. The focus of available research predominantly remains on its potentiation of GABA at the GABA A receptor, particularly the α2 and α3 subtypes psychonautwiki.orgchemicalbook.comchemdad.com.

Data Table: Predicted GABAA Receptor Binding Affinity

| Compound | Predicted Binding Affinity (log 1/c) | Reference |

| This compound | Not explicitly stated in search results for direct comparison, but noted as less potent than some other designer benzodiazepines mdpi.comnih.gov. A QSAR model was used to predict binding affinities for designer benzodiazepines researchgate.netnih.govucl.ac.uk. | mdpi.comnih.govresearchgate.netnih.govucl.ac.uk |

| Flualprazolam | 10.13 | nih.gov |

| Clobromazolam | 10.14 | nih.gov |

| Tofisopam | 5.03 | nih.gov |

Note: The predicted binding affinity values are based on Quantitative Structure-Activity Relationship (QSAR) modeling, which estimates the affinity to GABAA receptors by displacing [³H]-diazepam from rat cerebral cortex synaptosomal preparations. researchgate.netnih.govucl.ac.uk

Metabolic Pathways and Biotransformation Research

Identification of Metabolic Pathways in Preclinical Models

Research into the metabolic pathways of pyrazolam in preclinical models appears to be limited in the readily available literature. However, studies on other designer benzodiazepines have utilized preclinical models, such as mice and hepatocytes, to explore metabolic transformations researchgate.nettandfonline.com. Extrapolation of findings from such models to humans requires careful consideration due to potential species differences in enzyme expression and activity researchgate.net.

Phase I Metabolic Reactions

Phase I metabolic reactions typically involve the introduction or exposure of functional groups through processes like oxidation, reduction, or hydrolysis. For this compound, hydroxylation has been identified as a Phase I metabolic reaction researchgate.netcore.ac.uk. This process involves the addition of a hydroxyl group to the this compound molecule, resulting in the formation of hydroxylated metabolites researchgate.netcore.ac.uk.

Phase II Metabolic Reactions (e.g., Glucuronidation)

Phase II metabolic reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, facilitating their excretion. Glucuronidation is a prominent Phase II metabolic pathway for many benzodiazepines, mediated by UDP-glucuronosyltransferase (UGT) enzymes researchgate.netnih.gov. Studies have identified glucuronide conjugates of this compound as significant metabolites in human urine samples researchgate.netcore.ac.ukinvivochem.cn. Specifically, this compound glucuronide has been detected researchgate.net. Hydroxylated metabolites formed during Phase I may also undergo subsequent glucuronidation, leading to the formation of hydroxy-glucuronide conjugates researchgate.net.

Based on research findings, the identified metabolic transformations of this compound include:

| Metabolic Phase | Reaction | Metabolite Type |

| Phase I | Hydroxylation | Hydroxy-pyrazolam |

| Phase II | Glucuronidation | This compound glucuronide |

| Phase II | Glucuronidation | Hydroxy-pyrazolam glucuronide |

In Vitro Metabolic Studies Using Human Liver Microsomes (HLM)

In vitro studies utilizing human liver microsomes (HLM) are a common approach to investigate drug metabolism and identify potential metabolites and the enzymes involved tandfonline.comcore.ac.ukinvivochem.cnuniklinik-freiburg.de. HLM contain a significant concentration of Phase I and Phase II metabolic enzymes, including cytochrome P450 (CYP) and UGT enzymes core.ac.ukebmconsult.com.

Characterization of Metabolite Formation

Early HLM experiments with this compound did not detect detectable metabolism uniklinik-freiburg.de. However, subsequent studies employing more sensitive analytical techniques, such as liquid chromatography-high resolution tandem mass spectrometry (LC-HRMS/MS), have provided evidence of metabolite formation in HLM incubations core.ac.uk. These studies have confirmed the presence of Phase I hydroxy metabolites and glucuronide conjugates, aligning with findings from in vivo human urine analysis core.ac.uk. This compound glucuronide has been characterized as a common metabolite detected in urine samples, including those analyzed after enzymatic hydrolysis researchgate.net.

Enzyme Systems Involved in this compound Metabolism (e.g., Cytochrome P450, UGT)

The enzyme systems primarily responsible for benzodiazepine (B76468) metabolism are cytochrome P450 (CYP) enzymes for Phase I reactions and UDP-glucuronosyltransferase (UGT) enzymes for Phase II reactions nih.govcore.ac.ukebmconsult.com.

CYP enzymes, particularly CYP3A4, CYP2C19, and CYP2B6, are known to catalyze the oxidative metabolism of many benzodiazepines nih.govcore.ac.uk. While specific CYP isoforms directly responsible for the hydroxylation of this compound are not explicitly detailed in all available research, the formation of hydroxylated metabolites suggests the involvement of CYP-mediated oxidation, consistent with the metabolism of other benzodiazepines researchgate.nettandfonline.comcore.ac.uk.

UGT enzymes are crucial for the glucuronidation of benzodiazepines researchgate.netnih.govebmconsult.com. UGT1A4 and UGT2B10 have been implicated in the N-glucuronidation of several designer benzodiazepines researchgate.netwho.intdntb.gov.ua. One study investigating the in vitro glucuronidation of designer benzodiazepines by human UGTs reported that while glucuronide conjugates of several other compounds were detected in incubations with specific UGT isoforms, this compound glucuronides were not detected in incubations with 13 different human UGTs, but were observed in pooled HLM nih.gov. This suggests that the glucuronidation of this compound might involve complex interactions between multiple enzymes or require cofactors present in HLM that were not included in the individual UGT incubations nih.gov. Despite this, this compound glucuronide has been consistently identified in human urine samples, indicating that glucuronidation is a relevant metabolic pathway in vivo researchgate.netcore.ac.ukinvivochem.cn.

Enzymes potentially involved in this compound metabolism, based on identified reactions and general benzodiazepine metabolism, include:

| Enzyme Class | Role in Metabolism | Specific Enzymes (Potentially Involved) |

| Cytochrome P450 (CYP) | Phase I Oxidation | CYP3A4, CYP2C19, CYP2B6 (based on general benzodiazepine metabolism) nih.govcore.ac.uk |

| UDP-glucuronosyltransferase (UGT) | Phase II Glucuronidation | UGT1A4, UGT2B10 (implicated in designer benzodiazepine metabolism) researchgate.netwho.intdntb.gov.ua, other UGT isoforms nih.gov |

Comparative Metabolism with Other Benzodiazepines

The metabolic profile of this compound shares some similarities with other benzodiazepines, primarily involving Phase I hydroxylation and Phase II glucuronidation researchgate.netnih.gov. However, there are notable differences in the extent of metabolism compared to some extensively metabolized benzodiazepines.

Unlike benzodiazepines such as flurazepam, which undergoes extensive first-pass metabolism to active metabolites like N-desalkylflurazepam iiab.memims.com, this compound was initially believed to be excreted largely unchanged wikipedia.orgpsychonautwiki.org. More recent evidence confirms that while the parent compound is a significant analytical target in urine, metabolic transformation does occur, yielding hydroxylated and glucuronidated products researchgate.netcore.ac.uk.

Comparatively, other designer benzodiazepines exhibit varied metabolic pathways. For instance, flubromazepam (B159081) undergoes hydroxylation and debromination, with its metabolites detectable for extended periods nih.govbccsu.ca. Bromazolam is metabolized via hydroxylation and glucuronidation, catalyzed by multiple CYP and UGT isoforms, including CYP2B6, CYP2C19, CYP3A4, CYP3A5, CYP2C9, UGT1A4, and UGT2B10 who.intdntb.gov.uawho.int.

Influence of Genetic Polymorphisms on Metabolic Profiles

The metabolism of benzodiazepines in humans is primarily mediated by hepatic cytochrome P450 (CYP) enzymes and uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes, which are responsible for Phase I oxidative reactions and Phase II conjugative reactions, respectively. wikipedia.orgguidetopharmacology.orgmims.commims.comwikipedia.orgwikipedia.org Genetic variations, known as polymorphisms, within the genes encoding these enzymes can lead to significant inter-individual variability in drug metabolism rates and clearance. wikipedia.orgguidetopharmacology.orgmims.comwikipedia.orguni.lutelematique.co.uk

Several CYP enzymes are implicated in the Phase I metabolism of benzodiazepines, including CYP3A4, CYP2C19, and CYP2B6. wikipedia.orgmims.commims.comwikipedia.org Polymorphisms in CYP2C19, for instance, have been shown to influence the metabolism of certain benzodiazepines such as clobazam, etizolam, and diazepam, affecting their elimination half-lives. mims.com Similarly, the UGT enzyme family, particularly UGT2B15, UGT1A9, UGT2B7, and UGT1A4, plays a crucial role in the Phase II glucuronidation of benzodiazepines, converting them into more water-soluble metabolites for excretion. wikipedia.orgguidetopharmacology.orgmims.commims.comwikipedia.orgwikipedia.org The UGT2B15 gene exhibits polymorphisms, with the UGT2B15*2 variant being associated with decreased glucuronidation activity and reduced clearance of benzodiazepines like oxazepam and lorazepam. guidetopharmacology.orguni.lu This polymorphism is relatively common across various populations. uni.lu

Analytical Methodologies for Detection and Quantification in Biological Matrices

Chromatographic Techniques for Trace Analysis

Chromatographic techniques, particularly when coupled with mass spectrometry, offer high sensitivity and specificity for the analysis of pyrazolam and its potential metabolites in complex biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Development and Validation

LC-MS/MS is widely regarded as the gold standard for the detection and quantification of benzodiazepines and designer benzodiazepines in biological matrices due to its sensitivity, selectivity, and ability to handle a wide range of compounds. Method development for this compound typically involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection parameters.

Sample preparation techniques often include solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the analyte from biological matrices such as blood, urine, or hair, while minimizing matrix effects researchgate.nettandfonline.com. Following extraction, reversed-phase chromatographic separation is commonly performed using C18 columns cuny.edunih.gov. Detection and quantification are achieved using tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring specific precursor-product ion transitions for this compound cuny.edunih.gov.

Validation of LC-MS/MS methods for this compound in biological matrices involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, matrix effects, recovery, carryover, and stability researchgate.netnih.gov. For instance, one validated LC-MS/MS method for 13 designer benzodiazepines, including this compound, in postmortem blood reported a linear range of 1-200 ng/mL and up to 500 ng/mL for this compound, with an LOQ of 1 ng/mL and LOD of 0.5 ng/mL researchgate.netnih.gov. This method demonstrated acceptable bias, intra-day, and inter-day imprecision, as well as consistent matrix effects and good recovery researchgate.netnih.gov. Another study focusing on hair analysis developed and validated an LC-MS/MS method for 17 designer benzodiazepines, including this compound, reporting LOQs between 5 or 25 pg/mg to 100 pg/mg, depending on the compound cuny.educore.ac.uk. This compound showed no matrix effect in this hair analysis method cuny.educore.ac.uk.

High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling (e.g., LC-HRMS/MS)

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers coupled with liquid chromatography (LC-HRMS/MS), is a powerful tool for comprehensive screening and metabolite profiling of NPS like this compound wikipedia.orgresearchgate.netnih.gov. HRMS provides accurate mass measurements, which are essential for the elemental composition determination of unknown compounds, including metabolites nih.gov.

LC-HRMS/MS allows for both targeted analysis of known compounds and untargeted screening for unexpected substances and metabolites without the need for prior knowledge of their fragmentation patterns nih.gov. This is particularly valuable for designer benzodiazepines, where metabolic pathways may not be fully characterized. Studies utilizing LC-HRMS/MS have investigated the human urinary metabolic patterns of this compound researchgate.netnih.gov. These studies revealed that besides the parent compound, the main urinary excretion products included a parent glucuronide and mono-hydroxy metabolites, as well as mono-hydroxy glucuronides researchgate.netnih.gov. The parent glucuronide was identified as the most common metabolite detected in urine samples without enzymatic hydrolysis researchgate.netnih.gov. Enzymatic hydrolysis using β-glucuronidase can be employed to cleave glucuronide conjugates, allowing for the detection of the free parent drug and its hydroxylated metabolites tandfonline.comresearchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) in Comprehensive Screening

Gas chromatography-mass spectrometry (GC-MS) is another chromatographic technique used in comprehensive toxicological screening, although it is less commonly applied for the analysis of intact benzodiazepines compared to LC-MS due to their relatively low volatility and thermal lability mdpi.comnih.gov. However, GC-MS can be utilized for the detection of benzodiazepines and their metabolites, often requiring derivatization to improve volatility and chromatographic behavior tandfonline.commdpi.com.

While GC-MS can be useful for qualitative and quantitative analysis, derivatization may be necessary, and it may not be suitable for less stable or conjugated metabolites tandfonline.com. Despite these limitations, GC-MS has been included in comprehensive screening approaches for benzodiazepines nih.govnih.govnih.gov.

Immunoassay-Based Detection Strategies

Immunoassay-based methods, such as Enzyme-Linked Immunosorbent Assay (ELISA), are often used as initial screening tools for benzodiazepines in biological samples due to their high throughput and relatively low cost nih.gov. However, these methods rely on antibodies that may have varying degrees of cross-reactivity with different benzodiazepines and their metabolites.

Enzyme-Linked Immunosorbent Assay (ELISA) Cross-Reactivity Studies

Cross-reactivity is a critical factor when using immunoassays for the detection of designer benzodiazepines like this compound. Commercially available benzodiazepine (B76468) ELISA kits are typically designed to detect a broad range of benzodiazepines, often targeting common structural features or metabolites like oxazepam researchgate.netassurancelaboratories.comneogen.com. Studies have evaluated the cross-reactivity of this compound with various commercially available benzodiazepine ELISA kits.

Research has shown that this compound can exhibit significant cross-reactivity with benzodiazepine ELISA kits, potentially leading to positive screening results researchgate.netassurancelaboratories.combccsu.caneogen.com. For example, one study found that this compound showed good cross-reactivity with the Immunalysis® Benzodiazepine ELISA kit, with cross-reactivity ranging from 79% to 107% when fortified into blood, compared to oxazepam as the reference standard researchgate.netbccsu.ca. Another source indicates a cross-reactivity of 140% for this compound with Neogen's Benzodiazepine Group Ultra ELISA kit neogen.com. This cross-reactivity indicates that this compound can be detected by these screening assays, but a positive result requires confirmation by more specific methods like LC-MS/MS to identify the specific benzodiazepine present researchgate.netbccsu.cagla.ac.uk. The extent of cross-reactivity can vary depending on the specific assay and the antibodies used researchgate.netassurancelaboratories.com.

Development of Specific Immunochemical Assays for this compound

While broad-spectrum immunoassays can detect this compound due to cross-reactivity, the development of specific immunochemical assays for this compound could offer improved selectivity and potentially distinguish this compound use from other benzodiazepines during initial screening. However, the development of highly specific antibodies for individual designer benzodiazepines can be challenging and may not always be commercially available for every emerging compound tandfonline.comnih.govnih.gov. The available literature primarily discusses the cross-reactivity of this compound with existing benzodiazepine immunoassays rather than the development of this compound-specific assays tandfonline.comnih.govnih.govwikipedia.org. The need for specific confirmation methods like LC-MS/MS following immunoassay screening highlights the current reliance on mass spectrometry for definitive identification and quantification of this compound in biological samples researchgate.netgla.ac.uk.

Sample Preparation Methodologies for Biological Specimens

Sample preparation is a critical step in the analytical process for determining the presence and concentration of this compound in biological matrices. nih.gov The primary goal is to clean up the sample and concentrate the target analyte before instrumental analysis, thereby improving the accuracy, sensitivity, and reproducibility of the results. nih.gov Various techniques are employed, with Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) being among the most common. nih.govmdpi.com

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a widely utilized technique for the extraction of this compound and other benzodiazepines from biological samples. nih.govmdpi.com This method is based on the differential distribution of analytes between a liquid sample (donator phase) and a solid adsorbent material (acceptor phase) contained within a cartridge or plate. nih.govmdpi.com The process typically involves several steps: conditioning the solid phase, loading the sample, washing to remove interferences, and eluting the target analyte with a suitable solvent. nih.gov SPE offers the advantage of utilizing various sorbent materials, allowing for flexibility based on the chemical properties of the analyte and the matrix. mdpi.com SPE protocols have been successfully applied to extract benzodiazepines from diverse biological matrices, including plasma, hair, blood, tissue, urine, and seminal fluid. mdpi.com For instance, automated SPE coupled with LC-MS/MS has been developed for the determination of various stimulants in urine. researchgate.net Another application involved online SPE-LC-MS/MS for the determination of designer benzodiazepines in wastewater. nih.gov QuEChERS (quick, easy, cheap, effective, rugged, and safe) is another increasingly popular SPE-based technique used for sample preparation of benzodiazepines from biological fluids like blood and urine, often showing increased recoveries. researchgate.netresearchgate.net

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is another common sample preparation technique used in the analysis of this compound in biological matrices. nih.govmdpi.com LLE involves the partitioning of the analyte between two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. nih.govmdpi.com The analyte moves into the organic phase based on its solubility and polarity. Following extraction, the organic phase is usually evaporated to concentrate the analyte, and the residue is reconstituted in a suitable solvent for analysis. mdpi.com LLE has been successfully applied to human plasma samples, providing a straightforward approach for protein removal and analyte extraction. mdpi.com While traditional LLE is a common method, miniaturized versions like dispersive liquid-liquid microextraction (DLLME) have also been developed and applied to the analysis of benzodiazepines in urine. mdpi.com Some studies have utilized LLE as a sample preparation step prior to LC-MS/MS analysis for the detection and measurement of designer benzodiazepines in blood. nih.gov

Forensic Analytical Applications and Method Validation

The application of analytical methodologies for detecting and quantifying this compound is particularly significant in forensic toxicology, where it is crucial to identify emerging drugs of abuse and have validated methods for their detection and quantification in biological samples. oup.comscispace.com

Analytical Targets for Urine and Serum Drug Testing

This compound is a target analyte in forensic drug testing, particularly in urine and serum samples. researchgate.netmdpi.comuniklinik-freiburg.de Studies have investigated the detectability of this compound in these matrices using various analytical techniques. Immunoassays, such as ELISA, can be used for initial screening of benzodiazepines, and this compound has shown cross-reactivity with some commercial kits. oup.comscispace.comresearchgate.net However, for confirmation and accurate quantification, more specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred. researchgate.netnih.gov this compound has been included in LC-MS/MS panels for the analysis of designer benzodiazepines in urine and serum. researchgate.netnih.gov Urine is often a preferred matrix for drug testing due to the longer detection window for many substances. researchgate.netnih.gov Serum and blood are also important matrices, especially in cases of acute intoxication or impaired driving. researchgate.netoup.comscispace.comnih.gov

Stability of this compound in Biological Samples for Forensic Analysis

The stability of this compound in biological samples is an important consideration for forensic analysis, as it can affect the accuracy of results, particularly in samples that may not be analyzed immediately after collection. While limited specific data on the long-term stability of this compound in various biological matrices is readily available, studies on other designer benzodiazepines suggest that stability can vary depending on the matrix and storage conditions. For instance, some studies have evaluated the stability of benzodiazepines in dried blood spots for a limited period. mdpi.com Generally, proper storage conditions, such as refrigeration or freezing, are crucial to maintain the integrity of the analyte in biological samples. One study indicated that this compound remained detectable in serum for over 50 hours and in urine for approximately 6 days following a 1 mg dose, suggesting a reasonable window of detection for forensic purposes. researchgate.netnih.gov

Method Limits of Detection and Quantitation in Forensic Toxicology

Establishing the limits of detection (LOD) and limits of quantitation (LOQ) is a critical aspect of method validation in forensic toxicology to ensure the sensitivity and reliability of the analytical method. nih.gov The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. nih.gov For this compound, reported LOD and LOQ values vary depending on the analytical technique and the matrix used. For example, one study using an ELISA kit reported an LOD of 0.0025 mg/L and an LOQ of 0.005 mg/L for this compound in blood. oup.comscispace.comosf.io LC-MS/MS methods generally offer lower detection and quantification limits. A validated LC-MS/MS method for designer benzodiazepines in postmortem blood reported an LOD of 0.5 ng/mL and an LOQ of 1 ng/mL for this compound. nih.govcuny.edu Another LC-MS/MS method for urine analysis of designer benzodiazepines, including this compound, reported a detection limit of 1–10 ng/mL. nih.gov A qualitative LC-MS/MS method for benzodiazepines in urine reported an LOD range of 2-6 ng/mL, with the LOD for this compound being considered suboptimal but sufficient at 2 ng/mL. gla.ac.uk

Table 1: Reported Limits of Detection and Quantitation for this compound in Biological Matrices

| Matrix | Analytical Technique | LOD | LOQ | Reference |

| Blood | ELISA | 0.0025 mg/L | 0.005 mg/L | oup.comscispace.comosf.io |

| Blood (Postmortem) | LC-MS/MS | 0.5 ng/mL | 1 ng/mL | nih.govcuny.edu |

| Urine | LC-MS/MS | 1–10 ng/mL | Not specified | nih.gov |

| Urine | LC-MS/MS (Qualitative) | 2 ng/mL (suboptimal) | Not specified | gla.ac.uk |

Table 2: Detectability of this compound in Biological Samples Following a 1 mg Dose

| Matrix | Detectable Duration | Analytical Technique | Reference |

| Serum | >50 hours | LC-MS/MS | researchgate.netnih.govuniklinik-freiburg.de |

| Urine | ~6 days | LC-MS/MS | researchgate.netnih.govuniklinik-freiburg.de |

Preclinical Pharmacological Investigations

In Vitro Pharmacological Models

Preclinical studies utilizing in vitro models aim to elucidate the fundamental interactions of Pyrazolam with its molecular targets, particularly the GABA_A receptor.

Receptor Binding Assays for Ligand Affinity and Selectivity

Functional Assays for GABA_A Receptor Potentiation

Functional assays, such as those measuring the potentiation of GABA-induced chloride currents through the GABA_A receptor channel, are crucial for understanding the efficacy of benzodiazepines. These assays typically involve expressing recombinant GABA_A receptors in systems like Xenopus laevis oocytes or mammalian cell lines and measuring changes in chloride current in response to GABA with and without the test compound. nih.govresearchgate.net Benzodiazepines are known to enhance the effects of GABA by increasing the frequency of channel opening. uva.nl While the general mechanism of GABA_A receptor potentiation by benzodiazepines is well-documented, specific quantitative data (e.g., EC50 and Emax values for potentiation) from functional assays characterizing the activity of this compound at defined GABA_A receptor subtypes were not specifically detailed in the reviewed literature. europa.eu

In Vivo Behavioral Models (Non-Human Animal Studies)

In vivo studies in animal models are employed to assess the behavioral effects of this compound, providing insights into its potential therapeutic properties.

Anxiolytic-like Activity Assessment in Rodent Models

Preclinical investigations have indicated that this compound exhibits anxiolytic-like effects in mice. srce.hr Among a selection of designer benzodiazepines, this compound was reported to be the most anxiolytic. europa.eu The anxiolytic activity observed in mouse models is reported to be attenuated by flumazenil, a known benzodiazepine (B76468) receptor antagonist, suggesting that this effect is mediated through the benzodiazepine binding site on GABA_A receptors. psicothema.com Detailed experimental data from specific rodent anxiety models (such as the elevated plus maze, light-dark box, or conditioned emotional response tests) providing dose-response relationships and statistical significance for this compound's anxiolytic effects were not extensively available in the consulted sources.

Sedative and Hypnotic-like Activity in Animal Models

Benzodiazepines are broadly known for their central nervous system depressant effects, including sedation and hypnosis. srce.hruva.nl While designer benzodiazepines, in general, are recognized to possess these properties, specific preclinical data quantifying the sedative and hypnotic-like activity of this compound in animal models (such as assessments of locomotor activity, potentiation of sleep time induced by hypnotics, or performance on tasks like the rotarod) were not prominently featured in the search results. Among a group of designer benzodiazepines, flubromazolam (B1261935) was reported as the most hypnotic, but specific data for this compound's hypnotic effects were not provided. europa.eu

Drug Discrimination Studies

Drug discrimination studies are a common method used to assess the subjective effects of psychoactive substances in animals. These studies typically train animals to discriminate the effects of a specific drug from a vehicle (e.g., saline). Once the discrimination is established, other compounds are tested to see if they produce similar, or "substitute," effects, which can indicate shared pharmacological mechanisms.

For many classical benzodiazepines, drug discrimination studies have shown that they fully substitute for barbiturates or other benzodiazepines. europa.eu This suggests a commonality in their subjective effects, likely mediated through their interaction with the GABAA receptor. Tolerance and withdrawal symptoms can also develop after repeated administration in these studies. europa.eu

While specific drug discrimination data solely focused on this compound in isolation is not extensively detailed in the provided search results, the behavior of other designer benzodiazepines in such studies can offer insight. For example, in a drug discrimination study involving rhesus monkeys, etizolam, a thienodiazepine structurally related to benzodiazepines, fully substituted for pentobarbital, similar to diazepam. europa.eu This suggests that other novel benzodiazepines, including this compound, might exhibit similar discriminative stimulus effects to classical benzodiazepines and barbiturates. Although direct data on this compound's substitution pattern is not explicitly provided in the search results, it is reasonable to infer, based on the known properties of benzodiazepines and related compounds in drug discrimination studies, that this compound would likely share discriminative stimulus properties with other drugs acting on the benzodiazepine site of the GABAA receptor.

Structure-Activity Relationship (SAR) Studies and Predictive Modeling

Structure-Activity Relationship (SAR) studies aim to understand how variations in chemical structure correlate with changes in biological activity. Predictive modeling, such as Quantitative Structure-Activity Relationship (QSAR), uses mathematical models to predict the biological activity of compounds based on their molecular descriptors.

Structure-Activity Relationship (SAR) Studies and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) for Receptor Binding Prediction

QSAR modeling is a valuable tool for predicting the binding affinity of compounds to receptors, providing a fast and inexpensive method to understand the pharmacodynamics of substances like designer benzodiazepines. nih.gov, researchgate.net A previously developed QSAR model has been utilized to predict the binding affinities to GABAA receptors for various designer benzodiazepines. nih.gov, researchgate.net This model was built using the structures of characterized benzodiazepines and their GABAA receptor binding data, typically expressed as the logarithm of the reciprocal of the molar inhibitory concentration (log 1/c), where 'c' is the IC50 value required to displace a reference ligand (e.g., [³H]-diazepam) from receptor preparations. nih.gov, researchgate.net, kcl.ac.uk

This compound has been included in studies determining blood-to-plasma ratios and utilizing QSAR models to predict binding affinity to the GABAA receptor. nih.gov, nih.gov, researchgate.net In one study, the blood-to-plasma ratio for this compound was determined to be 1.18. nih.gov, nih.gov, researchgate.net While specific predicted binding affinity values for this compound from this particular QSAR model are not detailed in the provided snippets, the study highlights the application of QSAR in assessing the potential potency of designer benzodiazepines based on their predicted binding affinities. nih.gov, nih.gov, researchgate.net The increasing number of designer benzodiazepines appearing on the market with greater predicted binding affinities suggests potentially increasing potency within this class of compounds. nih.gov, nih.gov

Elucidation of Pharmacophore Requirements for this compound Analogues

Pharmacophore modeling aims to identify the key spatial and electronic features of a molecule that are necessary for it to interact with a specific biological target, such as a receptor. Understanding the pharmacophore requirements for this compound analogues can aid in the design and prediction of activity for related compounds.

This compound is a triazolobenzodiazepine, characterized by a fused triazole ring. psychonautwiki.org It is structurally similar to alprazolam but differs in the substituents at the 8-position (bromine in this compound vs. chlorine in alprazolam) and the 6-position (pyridin-2-yl in this compound vs. phenyl in alprazolam). wikipedia.org, psychonautwiki.org

SAR studies on benzodiazepines and their analogues have revealed important structural features influencing their activity at GABAA receptors. The pharmacological activity is significantly influenced by the type of GABAA receptor α subunit to which they bind. nih.gov, researchgate.net For instance, binding to α1-containing receptors is associated with sedative, anterograde amnesic, and anticonvulsant effects, while binding to α2-containing receptors is linked to anxiolytic effects. nih.gov, researchgate.net Myorelaxant actions are associated with binding to α2, α3, and α5 subunits. nih.gov, researchgate.net

While detailed pharmacophore models specifically for this compound analogues are not explicitly described in the provided text, general principles of benzodiazepine SAR apply. The benzodiazepine binding site is located at the α/γ subunit interface of the GABAA receptor. researchgate.net Modifications to the core benzodiazepine structure, including the substituents on the rings and the presence of fused rings like the triazole in this compound, can influence binding affinity and selectivity for different receptor subtypes.

Studies involving computational analysis, including docking studies and pharmacophore modeling, have been used to assess the binding affinity and identify important features for designer benzodiazepines. kcl.ac.uk, researchgate.net These studies can confirm the importance of the presence and location of hydrophobic and polar functions for binding. researchgate.net Scaffold hopping studies, which involve replacing parts of a molecule with different structural motifs, suggest that modifications to the pendant phenyl moiety (or in the case of this compound, the pyridin-2-yl group) can impact biological activity. kcl.ac.uk For example, replacing the phenyl group with certain five-membered rings showed potential for increased activity. kcl.ac.uk This highlights that the binding pocket accommodating this group is narrow, suggesting that the size and nature of the substituent at this position are crucial for optimal interaction. kcl.ac.uk

Emerging Research Directions and Future Perspectives

Development of Novel Pyrazolam Derivatives and Analogues for Research

The emergence of designer benzodiazepines like this compound highlights the potential for structural modifications to yield compounds with varied pharmacological profiles. Research in this area focuses on designing and synthesizing novel derivatives and analogues of this compound for scientific investigation. This involves exploring how subtle changes to the core benzodiazepine (B76468) structure, particularly the triazolo ring and the substituents, can influence activity and selectivity. mdpi.com

Structure-Based Drug Design for Enhanced Selectivity

Structure-based drug design (SBDD) is a powerful approach used to design molecules that bind to specific biological targets with high affinity and selectivity. nih.govherts.ac.uk While information on the precise binding of this compound to GABAA receptor subtypes is still being elucidated, research suggests it has selectivity for the α2 and α3 subtypes. psychonautwiki.org Future research can leverage SBDD principles to design this compound analogues that exhibit enhanced selectivity for particular GABAA receptor subtypes. This could involve computational modeling to predict how structural modifications influence binding interactions, guiding the synthesis of targeted compounds for studying specific anxiolytic or other effects mediated by these receptor subtypes. herts.ac.uk The pyrazole (B372694) scaffold itself is recognized as an important building block in medicinal chemistry, and modifications to this or other rings in the this compound structure could lead to novel compounds with desired properties. mdpi.commdpi.com

Exploration of Alternative Pharmacological Profiles

Beyond anxiolysis, modifications to the this compound structure could lead to the exploration of compounds with alternative pharmacological profiles. While this compound is noted for its prominent anxiolytic effects, other designer benzodiazepines exhibit varying degrees of sedative, hypnotic, or amnesic properties. researchgate.netmdpi.com Research into novel analogues could aim to identify compounds with a separation of these effects, potentially yielding tools for investigating specific aspects of GABAergic signaling or for exploring therapeutic potential in other areas, excluding those related to dosage, administration, safety, and adverse effects.

Advanced Analytical Techniques in Designer Benzodiazepine Research

The proliferation of designer benzodiazepines presents significant challenges for their detection and identification in biological samples and seized materials. nih.govvirginia.edu Advanced analytical techniques are crucial for monitoring these substances, understanding their metabolism, and identifying potential risks.

Application of Novel Chromatographic and Spectroscopic Methods

Chromatographic and spectroscopic methods are the cornerstone of designer benzodiazepine analysis. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), particularly coupled with tandem mass spectrometry (LC-MS/MS), are widely used for the detection and quantification of benzodiazepines and their metabolites. nih.govresearchgate.netmdpi.comnih.gov Advances in these techniques, including Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS), offer improved sensitivity, selectivity, and throughput, enabling the detection of these compounds at lower concentrations in complex matrices like biological fluids. nih.govresearchgate.netmdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy is also employed for structural characterization of designer benzodiazepines like this compound. nih.govresearchgate.net Future research will continue to refine and apply these methods, as well as explore novel chromatographic phases and spectroscopic approaches, to enhance the scope and efficiency of designer benzodiazepine detection and analysis. nih.govmdpi.com

Integration of Omics Technologies in Metabolic Profiling

Understanding the metabolism of designer benzodiazepines is essential for forensic toxicology and clinical management. While this compound is reported to be minimally metabolized, other designer benzodiazepines undergo extensive hepatic metabolism. wikipedia.orgmyadlm.orgtandfonline.commdpi.com The integration of omics technologies, such as metabolomics, can provide a more comprehensive understanding of how these compounds are processed by the body. mdpi.compharmacytimes.comnih.govresearchgate.net By analyzing the complete set of metabolites produced, researchers can identify metabolic pathways and potential biomarkers of exposure, even when the parent compound is rapidly eliminated or present at low concentrations. nih.govtandfonline.commdpi.comnih.govresearchgate.net Studies utilizing in vitro models like human liver microsomes and in vivo models such as zebrafish are contributing to this understanding. mdpi.comnih.govresearchgate.net This approach can help overcome the challenges associated with the limited knowledge of designer benzodiazepine metabolism. myadlm.orgtandfonline.com

Research on Impurities and Adulterants in Illicit this compound Samples

The illicit nature of the designer benzodiazepine market means that samples sold as this compound may contain impurities from the synthesis process or be adulterated with other psychoactive substances or cutting agents. osf.ioeuskadi.eusresearchgate.net Research into these impurities and adulterants is critical for understanding the actual composition of substances being circulated, assessing potential health risks, and informing forensic analysis. Studies have shown that illicit drug samples frequently contain substances other than the advertised compound, including other designer benzodiazepines or unrelated psychoactive substances. osf.ioresearchgate.net Analytical techniques are employed to identify and quantify these unexpected components, providing valuable data on the evolving landscape of the illicit drug market. osf.iodrugsandalcohol.ie This research helps to highlight the unpredictable nature of illicitly obtained substances and the potential for exposure to unknown or harmful compounds. researchgate.net

Challenges and Future Directions in Academic Research on Novel Psychoactive Substances

The proliferation of NPS presents ongoing challenges for researchers, clinicians, and law enforcement. These substances are often designed to mimic the effects of traditional drugs while circumventing legal controls, leading to a constantly shifting market. nih.govnumberanalytics.comsciex.jp The lack of scientific data on the pharmacological and toxicological profiles of many NPS further complicates research efforts. tandfonline.com

Rapidly Evolving Chemical Landscape

The illicit NPS market is characterized by its rapid emergence and turnover of new compounds. nih.govsciex.jp This presents a significant challenge for monitoring and detection systems. nih.govnumberanalytics.com New substances, including novel benzodiazepines like this compound, appear frequently, often with minor structural modifications intended to evade existing drug controls. nih.govnumberanalytics.comsciex.jp This necessitates continuous surveillance and the development of adaptive strategies, such as generic legislation targeting classes of substances rather than individual compounds. numberanalytics.com The diversity within NPS classes, such as synthetic cannabinoids, opioids, and benzodiazepines, further contributes to the complexity of the chemical landscape. nih.govsciex.jp

Data Gaps in Preclinical Pharmacology and Metabolism

A major challenge in researching NPS, including designer benzodiazepines like this compound, is the limited availability of data regarding their preclinical pharmacology and metabolism in humans. tandfonline.comnih.govnih.gov While some designer benzodiazepines undergo phase I and II metabolism similar to traditional benzodiazepines, their specific metabolic pathways and the influence of genetic polymorphisms are often not yet clarified. nih.gov The lack of comprehensive metabolism data hinders the identification of characteristic intoxication markers, which are crucial for toxicological analysis and forensic investigations. tandfonline.com For this compound specifically, some research indicates it may be excreted unchanged in urine, unlike other benzodiazepines, although studies have also identified potential metabolites like parent glucuronides and mono-hydroxy metabolites. wikipedia.orgresearchgate.net Further research is needed to elucidate the pharmacokinetic properties and metabolism of designer benzodiazepines in humans. nih.gov

Methodological Advancements for Comprehensive Characterization

Advancements in analytical methodologies are fundamental to addressing the challenges posed by NPS. bohrium.com The identification, detection, and quantitation of these substances and their metabolites are difficult due to their rapid emergence and diverse chemical structures. bohrium.com Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), particularly high-resolution mass spectrometry (HRMS), have enhanced sensitivity for detecting designer benzodiazepines and their metabolites in biological samples. nih.govbohrium.com Comprehensive non-targeted data acquisition by techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) allows for the real-time identification of new benzodiazepines and the analysis of trends. cfsre.org Despite these advancements, further refinements are needed to expand the scope of detectable designer benzodiazepines and their metabolites. nih.gov The characterization of NPS often requires a combination of techniques to understand their physicochemical properties and structural characteristics. kaust.edu.sanih.govbohrium.comnih.gov

Role of Open-Source Data and Social Listening in Academic Drug Trend Research